(1S,2S)-2-Amino-1-(4-hydroxyphenyl)propane-1-OL
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Overview
Description
(1S,2S)-2-Amino-1-(4-hydroxyphenyl)propane-1-OL is a chiral compound with significant importance in various scientific fields. It is characterized by the presence of an amino group, a hydroxyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Amino-1-(4-hydroxyphenyl)propane-1-OL typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 4-hydroxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Amination: The hydroxyl group is then converted to an amino group through a series of reactions involving reagents like ammonia or amines.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1S,2S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and automated processes are employed to streamline the production.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Amino-1-(4-hydroxyphenyl)propane-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(1S,2S)-2-Amino-1-(4-hydroxyphenyl)propane-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Amino-1-(4-hydroxyphenyl)propane-1-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors in biological systems.
Pathways: It influences metabolic pathways by acting as a substrate or inhibitor for specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-Amino-1-(4-hydroxyphenyl)propane-1-OL
- (1S,2R)-2-Amino-1-(4-hydroxyphenyl)propane-1-OL
- (1R,2S)-2-Amino-1-(4-hydroxyphenyl)propane-1-OL
Uniqueness
(1S,2S)-2-Amino-1-(4-hydroxyphenyl)propane-1-OL is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties compared to its other enantiomers. This configuration can lead to different interactions with biological targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H13NO2 |
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Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-[(1S,2S)-2-amino-1-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3/t6-,9+/m0/s1 |
InChI Key |
JAYBQRKXEFDRER-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)N |
Origin of Product |
United States |
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